molecular formula C23H19ClN4O3S B11988985 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11988985
M. Wt: 466.9 g/mol
InChI Key: ZNDKJQKSYNJTOC-BRJLIKDPSA-N
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Description

This compound features a benzimidazole core substituted with a 4-chlorobenzyl group at the 1-position, a sulfanyl (-S-) linker at the 2-position connected to an acetohydrazide moiety, and an (E)-configured hydrazone group attached to a 2,4-dihydroxyphenyl ring. The (E)-configuration of the hydrazone group is critical for maintaining structural rigidity and bioactivity, as confirmed by single-crystal X-ray analyses in related compounds .

Properties

Molecular Formula

C23H19ClN4O3S

Molecular Weight

466.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19ClN4O3S/c24-17-8-5-15(6-9-17)13-28-20-4-2-1-3-19(20)26-23(28)32-14-22(31)27-25-12-16-7-10-18(29)11-21(16)30/h1-12,29-30H,13-14H2,(H,27,31)/b25-12+

InChI Key

ZNDKJQKSYNJTOC-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the desired hydrazide compound. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require refluxing to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a feasible approach.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or chlorobenzyl moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations, such as:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can yield corresponding alcohols or amines using sodium borohydride.
  • Substitution Reactions : Nucleophilic substitution can occur at the benzimidazole core or chlorobenzyl group.

These reactions facilitate the development of more complex molecules for further research and applications.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various microbial strains, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential:

  • Cancer Treatment : Its ability to interact with specific molecular targets makes it a candidate for anticancer therapies.
  • Infectious Diseases : The compound's biological properties are under investigation for potential applications in treating infectious diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various benzimidazole derivatives, including the target compound. Results indicated significant inhibition of cell growth in several cancer cell lines, with mechanisms linked to apoptosis induction and inhibition of specific signaling pathways.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited considerable antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggest that modifications to the structure could enhance efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The chlorobenzyl and dihydroxyphenyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in the substituents on the benzimidazole core, the arylidene hydrazone group, and the linker regions. Key comparisons are summarized below:

Table 1: Structural Comparison of Analogous Compounds

Compound ID / Evidence Benzimidazole Substituent Arylidene Hydrazone Group Notable Features
Target Compound 4-Chlorobenzyl 2,4-Dihydroxyphenyl High H-bonding capacity due to dihydroxy groups; E-configuration confirmed
4-Chlorobenzyl 4-(Dimethylamino)phenyl Electron-donating dimethylamino group increases lipophilicity; potential for altered pharmacokinetics
2-Chlorobenzyl 4-Fluorophenyl Fluorine substitution enhances metabolic stability; 2-chloro position may sterically hinder interactions
2-Chlorobenzyl 3-Ethoxy-4-hydroxyphenyl Ethoxy group introduces steric bulk; hydroxyl and ethoxy groups modulate solubility
2-Chlorobenzyl 4-(Benzyloxy)phenyl Benzyloxy group increases lipophilicity; potential for π-π stacking interactions
4-Methylbenzyl 2-Methoxyphenyl Methyl and methoxy groups reduce polarity; may impact blood-brain barrier penetration
Phenyl 4-Chlorophenyl Simpler benzimidazole substitution; lacks sulfanyl linker; MP = 267°C, high thermal stability
4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl 4-Hydroxyphenyl Triazole ring replaces benzimidazole; hydroxyphenyl enhances H-bonding

Key Structural and Pharmacological Insights

Role of Substituents on Bioactivity

  • However, 2-chloro substitution () may reduce steric accessibility to targets .
  • Hydroxyl Groups : The 2,4-dihydroxyphenyl group in the target compound offers strong hydrogen-bonding interactions, which are absent in analogs with methoxy () or benzyloxy () groups. This could improve binding to polar targets like enzymes or receptors .
  • Hydrazone Configuration : The (E)-configuration, validated in related compounds via X-ray crystallography , ensures optimal spatial arrangement for target engagement.

Physicochemical Properties

  • Melting Points : While direct data for the target compound are unavailable, reports a high melting point (267°C) for a simpler analog, suggesting thermal stability in this class .
  • Solubility: The dihydroxy groups in the target compound likely improve aqueous solubility compared to analogs with non-polar substituents (e.g., ).

Computational Similarity Analysis

  • Tanimoto Coefficients : Structural similarity metrics (Tanimoto > 0.8) indicate that analogs with shared benzimidazole and hydrazone motifs (e.g., –3, 6) may exhibit comparable bioactivity profiles .
  • Pharmacophore Mapping : The sulfanyl-acetohydrazide linker in the target compound and –3 is critical for maintaining a planar conformation, facilitating interactions with hydrophobic enzyme pockets .

Biological Activity

The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H18ClN5OS
  • Molar Mass : 435.93 g/mol
  • CAS Number : 314068-28-5

Pharmacological Activities

Benzimidazole derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific compound has been studied within these contexts:

1. Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various benzimidazole compounds found that several exhibited notable activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives were significantly lower than standard antibiotics, indicating strong antibacterial effects .

CompoundMIC (μg/ml)Target Organism
150S. typhi
2250C. albicans
Standard100Ampicillin

2. Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively researched. Compounds similar to the one have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In vitro studies have indicated that certain benzimidazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure-activity relationship suggests that modifications to the benzimidazole core enhance its anticancer activity.

3. Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications. Studies have shown that benzimidazole derivatives can inhibit key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. Modifications to the substituents on the benzene rings or the introduction of various functional groups can significantly impact their pharmacological profiles:

  • Chlorobenzyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Hydroxy Groups : Contribute to hydrogen bonding interactions, potentially increasing binding affinity to biological targets.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity using broth microdilution methods. The results indicated that compounds with specific substitutions exhibited lower MIC values against both bacterial and fungal strains compared to established antibiotics .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of related benzimidazole compounds. The study demonstrated that these compounds induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

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